Cas no 186447-76-7 ((3-fluoro-4-methoxyphenyl)methyl(methyl)amine)
186447-76-7 structure
Product Name:(3-fluoro-4-methoxyphenyl)methyl(methyl)amine
Numero CAS:186447-76-7
MF:C9H12FNO
MW:169.196085929871
CID:3108002
PubChem ID:4961968
Update Time:2025-05-20
(3-fluoro-4-methoxyphenyl)methyl(methyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(3-fluoro-4-methoxybenzyl)-N-methylamine
- Z85956704
- 186447-76-7
- AKOS000118241
- G74722
- CS-0301496
- [(3-fluoro-4-methoxyphenyl)methyl](methyl)amine
- SCHEMBL296365
- EN300-12562
- A1-16863
- 1-(3-fluoro-4-methoxyphenyl)-N-methylmethanamine
- Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-
- N-(3-fluoro-4-methoxybenzyl)-N-Methylamine, AldrichCPR
- MFCD06655348
- LHA44776
- (3-fluoro-4-methoxyphenyl)methyl(methyl)amine
-
- Inchi: 1S/C9H12FNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3
- Chiave InChI: FQPMIWQXNDXPHW-UHFFFAOYSA-N
- Sorrisi: FC1=C(C=CC(=C1)CNC)OC
Proprietà calcolate
- Massa esatta: 169.090292168g/mol
- Massa monoisotopica: 169.090292168g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 132
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 21.3Ų
Proprietà sperimentali
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 225.6±25.0 °C at 760 mmHg
- Punto di infiammabilità: 90.3±23.2 °C
- Pressione di vapore: 0.1±0.4 mmHg at 25°C
(3-fluoro-4-methoxyphenyl)methyl(methyl)amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3-fluoro-4-methoxyphenyl)methyl(methyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | F593548-10mg |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine |
186447-76-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F593548-50mg |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine |
186447-76-7 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | F593548-100mg |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine |
186447-76-7 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Enamine | EN300-12562-0.05g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine |
186447-76-7 | 0.05g |
$135.0 | 2023-02-09 | ||
| Enamine | EN300-12562-0.1g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine |
186447-76-7 | 0.1g |
$202.0 | 2023-02-09 | ||
| Enamine | EN300-12562-0.25g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine |
186447-76-7 | 0.25g |
$288.0 | 2023-02-09 | ||
| Enamine | EN300-12562-0.5g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine |
186447-76-7 | 0.5g |
$480.0 | 2023-02-09 | ||
| Enamine | EN300-12562-1.0g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine |
186447-76-7 | 1.0g |
$614.0 | 2023-02-09 | ||
| Enamine | EN300-12562-2.5g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine |
186447-76-7 | 2.5g |
$1202.0 | 2023-02-09 | ||
| Enamine | EN300-12562-5.0g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine |
186447-76-7 | 5.0g |
$1779.0 | 2023-02-09 |
(3-fluoro-4-methoxyphenyl)methyl(methyl)amine Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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